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Compound of Interest

Compound Name: Methyl 3-hexylnon-2-enoate

Cat. No.: B15325597

Comprehensive spectroscopic data for Methyl 3-hexylnon-2-enoate, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is not
readily available in publicly accessible databases and literature. This technical guide outlines
the expected spectroscopic characteristics based on the compound's structure and provides
general experimental protocols for acquiring such data. This information is intended to serve as
a reference for researchers and scientists in the field of drug development and chemical
analysis.

Predicted Spectroscopic Data

While specific experimental data for Methyl 3-hexylnon-2-enoate is unavailable, the following
tables summarize the predicted chemical shifts and spectral features based on its chemical
structure: an a,B-unsaturated ester with a methyl ester group and two alkyl chains (hexyl and
what would be a pentyl group attached to the double bond).

Table 1: Predicted *"H NMR Spectroscopic Data for
Methyl 3-hexylnon-2-enoate
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)
~5.7-6.0 Singlet 1H Vinylic H (at C2)
~3.7 Singlet 3H OCHs
~2.2-2.4 Triplet 2H Allylic CHz (at C4)

) CH:z of hexyl and
~1.2-1.6 Multiplet 16H )

nonyl chains
] Terminal CHs of hexyl

~0.9 Triplet 6H

and nonyl chains

Table 2: Predicted **C NMR Spectroscopic Data for

Methyl 3-hexylnon-2-enoate

Chemical Shift (ppm) Assignment

~167 C=0 (ester)

~160 C3 (vinylic)

~118 C2 (vinylic)

~51 OCHs

~34 c4

~22-32 Other CHz carbons
~14 Terminal CHs carbons

Table 3: Predicted Mass Spectrometry (MS) Data for

Methyl 3-hexylnon-2-enoate
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miz Assighment
240.21 [M]* (Molecular lon)
209.18 [M - OCHs]*

181.16 [M - CaHsO]*
125.09 [M - CeH17]*

Table 4: Predicted Infrared (IR) Spectroscopic Data for
Methyl 3-hexylnon-2-enoate

Wavenumber (cm~—?) Assighment

~2955, 2927, 2856 C-H stretching (alkane)

~1720 C=0 stretching (a,B-unsaturated ester)
~1650 C=C stretching (alkene)

~1250, 1170 C-O stretching (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like Methyl 3-hexylnon-2-enoate.

NMR Spectroscopy: *H and 13C NMR spectra would be acquired on a spectrometer operating
at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate
deuterated solvent, such as chloroform-d (CDCIs), with tetramethylsilane (TMS) used as an
internal standard. For *H NMR, standard acquisition parameters would be used. For 3C NMR,
a proton-decoupled sequence would be employed to simplify the spectrum.

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with an
electron ionization (EIl) source. The sample would be introduced via direct infusion or through a
gas chromatograph (GC-MS) for separation from any impurities. The instrument would be
scanned over a mass range of m/z 50-500.
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Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared
(FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two
sodium chloride or potassium bromide plates to create a thin film. The spectrum would be

recorded over the range of 4000-400 cm~1.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound
like Methyl 3-hexylnon-2-enoate is depicted in the following diagram.
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 To cite this document: BenchChem. [Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15325597#methyl-3-hexylnon-2-enoate-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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